molecular formula C9H17NO4 B3040322 (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 186393-22-6

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B3040322
CAS No.: 186393-22-6
M. Wt: 203.24 g/mol
InChI Key: MAXQBMZDVBHSLW-KNVOCYPGSA-N
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Description

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.2 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two hydroxyl groups and a tert-butyl ester group

Preparation Methods

The synthesis of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The key steps involve the introduction of hydroxyl groups and the tert-butyl ester group under controlled conditions. Common reagents used include tert-butyl chloroformate and appropriate bases.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Lacks the stereochemistry specified in this compound.

    tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

    tert-Butyl 3,4-dihydroxy-2-pyrrolidinecarboxylate: Differs in the position of the hydroxyl groups.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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